(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide
Description
This compound is a cyano-enamide derivative characterized by a Z-configuration double bond, a central cyano group, and distinct substituents on its aromatic rings. The phenyl ring at position 3 bears 4,5-dimethoxy and 2-nitro groups, while the N-linked phenyl group features a difluoromethylsulfanyl moiety at the para position.
Properties
IUPAC Name |
(Z)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O5S/c1-28-16-8-11(15(24(26)27)9-17(16)29-2)7-12(10-22)18(25)23-13-3-5-14(6-4-13)30-19(20)21/h3-9,19H,1-2H3,(H,23,25)/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCKYUFTJCUKHT-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)SC(F)F)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)SC(F)F)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a dimethoxybenzene derivative to introduce the nitro group.
Introduction of the difluoromethylsulfanyl group: This step involves the reaction of the nitrophenyl intermediate with a difluoromethylsulfanyl reagent under suitable conditions.
Formation of the cyano group:
Formation of the final product: The final step involves the coupling of the cyano intermediate with the difluoromethylsulfanyl intermediate under suitable conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can yield various oxidized products depending on the extent of the reaction.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to undergo specific chemical reactions makes it useful for labeling and tracking biological molecules.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group, difluoromethylsulfanyl group, and nitrophenyl group can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several derivatives, enabling comparisons of substituent effects on physicochemical and biological properties. Key analogs include:
Table 1: Structural Comparison of Key Analogues
Key Findings and Analysis
Substituent Effects on Lipophilicity and Solubility
- The difluoromethylsulfanyl group in the target compound contributes to higher lipophilicity compared to the sulfamoyl group in CF2 or the hydroxy group in derivatives . This may favor membrane permeability but could reduce aqueous solubility.
- Methoxy vs. Hydroxy Groups : The 4,5-dimethoxy groups in the target compound enhance lipophilicity relative to dihydroxy analogs (e.g., ’s dihydroxy variant), which might improve metabolic stability by resisting glucuronidation .
Electron-Withdrawing Groups and Binding Affinity The 2-nitro group in the target compound contrasts with trifluoromethyl (XCT790) or methyl (CF2) substituents.
Heterocyclic Moieties
- Analogues like CF2 (isoxazole) and XCT790 (thiadiazole) incorporate nitrogen-rich heterocycles, which often improve target selectivity but may introduce synthetic complexity. The target compound avoids heterocycles, prioritizing simplicity and cost-effective synthesis .
The difluoromethylsulfanyl group’s bulkiness might require a larger binding pocket compared to smaller substituents like sulfamoyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
